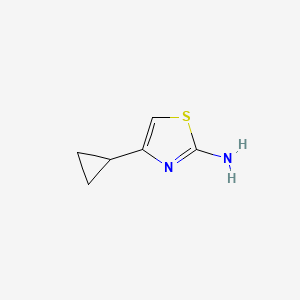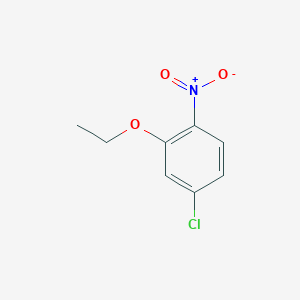
4-sec-Butoxy-2-butanone
Overview
Description
4-Sec-Butoxy-2-butanone is a bioactive compound that has been shown to have medicinally active properties . It is a colorless liquid that has an odor of butterscotch, banana, and nutmeg . It is soluble in ether and ethanol .
Molecular Structure Analysis
The molecular formula of this compound is C8H16O2 . Its molecular weight is 144.21 g/mol . The structure of the molecule includes a total of 25 bonds, 9 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 ketone (aliphatic), and 1 ether (aliphatic) .
Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3 . Its boiling point is 189.5±13.0 °C at 760 mmHg . The vapour pressure is 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.6±3.0 kJ/mol . The flash point is 58.3±13.4 °C . The index of refraction is 1.411 . The molar refractivity is 40.8±0.3 cm3 .
Safety and Hazards
4-sec-Butoxy-2-butanone is a combustible liquid . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
4-sec-Butoxy-2-butanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, further influencing cellular processes . The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways . These interactions can affect metabolic flux and metabolite levels, leading to changes in overall metabolic activity . The compound’s involvement in metabolic pathways highlights its potential as a tool for studying metabolic processes and their regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is a key factor in determining its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
4-butan-2-yloxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-8(3)10-6-5-7(2)9/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCAIYGWLZKIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336989 | |
| Record name | 4-sec-Butoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57545-63-8 | |
| Record name | 4-sec-Butoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sec-Butoxy-2-butanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 4-sec-butoxy-2-butanone in the essential oil of Cynoglossum clandestinum?
A1: While the study itself doesn't delve into the specific properties or functions of this compound, its presence as a major constituent (18.1%) in the essential oil is noteworthy. [] This is the first report on the essential oil composition of Cynoglossum clandestinum, so identifying major components like this compound contributes to the overall chemotaxonomic understanding of this species within the Boraginaceae family. Further research is needed to determine if this compound contributes to any of the traditional medicinal uses of Cynoglossum species.
Q2: Are there other studies investigating the biological activity of this compound?
A2: The provided research article focuses solely on identifying the chemical composition of the essential oil. [] It does not mention any studies on the biological activity of this compound. A broader literature search would be needed to explore potential studies on this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


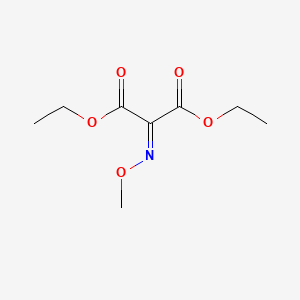

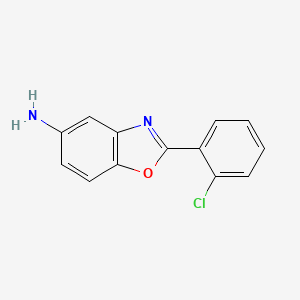
![4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348571.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)
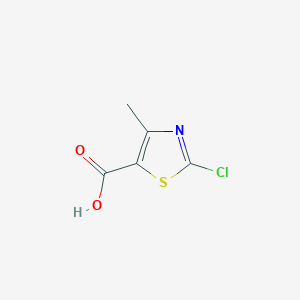
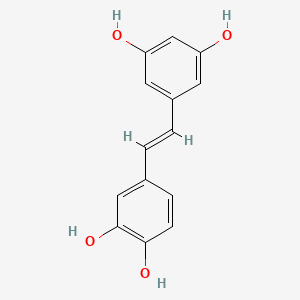
![ethyl [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1348584.png)
![(6-Phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid](/img/structure/B1348593.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
